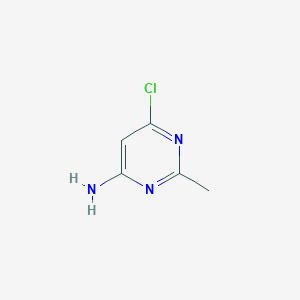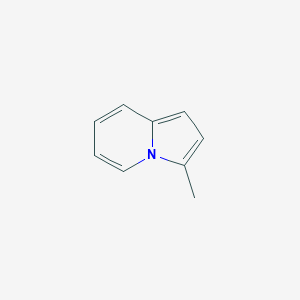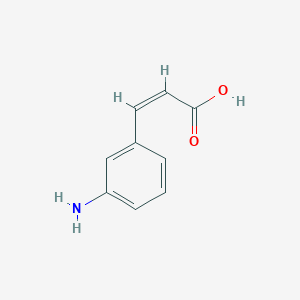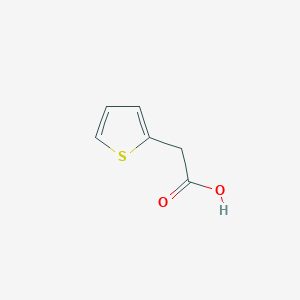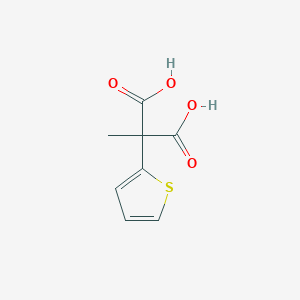
L-2,4-diaminobutyric acid
概要
説明
L-2,4-Diaminobutyric acid, also known as DABA, is a weak GABA transaminase inhibitor with an IC50 of larger than 500 μM . It exhibits antitumor activity in vivo and in vitro .
Synthesis Analysis
The synthesis of L-2,4-diaminobutyric acid involves the hydrolysis of γ-polydiaminobutyric acid, followed by separation and drying . Another method involves the cyclization of 2,4-diaminobutyric acid .Molecular Structure Analysis
L-2,4-Diaminobutyric acid has a linear formula of NH2CH2CH2CH(NH2)COOH . It forms rod-shaped crystals when subjected to cooling crystallization in aqueous solvents . The crystal structure of γ-NADA, a derivative of L-2,4-diaminobutyric acid, has been determined to be orthorhombic with space group P2 1 2 1 2 1 .Chemical Reactions Analysis
L-2,4-Diaminobutyric acid is a substrate of diaminobutyrate-pyruvate transaminase, an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria . It also inhibits GABA transaminase, an enzyme that converts GABA back to glutamate .Physical And Chemical Properties Analysis
L-2,4-Diaminobutyric acid has a melting point of 144 °C . It is soluble in water at a concentration of 0.5 g/10 mL .科学的研究の応用
Biotechnology: Enhancing Metabolic Pathways
In biotechnology, (2S)-2,4-diaminobutanoic acid plays a role in metabolic engineering to enhance the production of valuable compounds. For instance, it can be involved in the synthesis pathways of flavonoids like (2S)-naringenin in yeast, which has medicinal and physiological functions .
Pharmaceutical Research: Drug Development
In pharmaceutical research, derivatives of (2S)-2,4-diaminobutanoic acid are explored for their potential as drug precursors. The compound’s structure allows for the development of novel pharmaceuticals with specific therapeutic targets .
Food Technology: Nutritional Enhancement
The compound is studied for its potential to enhance the nutritional value of food products. For example, metabolic pathways involving (2S)-2,4-diaminobutanoic acid are engineered in microorganisms to produce compounds like (2S)-santolactone, which has applications in food additives and health supplements .
Environmental Science: Pollution Remediation
Research in environmental science explores the use of (2S)-2,4-diaminobutanoic acid in photocatalytic processes for hydrogen production and organic pollutant degradation, contributing to environmental remediation efforts .
Agricultural Science: Crop Improvement
In agricultural science, (2S)-2,4-diaminobutanoic acid is part of studies aiming to improve the nutritional quality of crops like soybeans. It is involved in breeding programs that seek to increase essential amino acids, including sulfur-containing amino acids, to enhance the nutritional profile of agricultural products .
Industrial Applications: Enzyme Inhibition
The compound is investigated for its role as an enzyme inhibitor, which can lead to the development of new industrial processes. For example, it can inhibit GABA transaminase, leading to an elevation of GABA levels, and show antitumor activity against certain cell lines .
Cosmetic Applications: Skin Care and Personal Care
In the cosmetics industry, (2S)-2,4-diaminobutanoic acid derivatives are examined for their potential use in skin care formulations. They may contribute to the development of products that offer moisturizing, anti-aging, and sun protection benefits .
Healthcare Applications: Diagnostic and Therapeutic Tools
The compound’s derivatives are also being researched for their applications in healthcare, particularly as components of diagnostic tools and therapeutic agents. This includes its use in electrochemical devices for the detection of biomarkers and as part of wearable sensors for monitoring human activities .
作用機序
Target of Action
The primary target of L-2,4-diaminobutyric acid is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the body, which is a key neurotransmitter involved in inhibitory signaling in the nervous system .
Mode of Action
L-2,4-Diaminobutyric acid acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively converting GABA back to glutamate . As a result, GABA levels in the body are elevated . Additionally, L-2,4-diaminobutyric acid has been observed to be a GABA reuptake inhibitor , further contributing to increased GABA levels .
Biochemical Pathways
The inhibition of GABA transaminase and the prevention of GABA reuptake by L-2,4-diaminobutyric acid lead to an increase in GABA levels . Elevated GABA levels can affect various biochemical pathways, particularly those involving neurotransmission.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of L-2,4-diaminobutyric acid is currently unknown .
Result of Action
The elevation of GABA levels due to the action of L-2,4-diaminobutyric acid can have several effects at the molecular and cellular level. For instance, increased GABA levels can enhance inhibitory signaling in the nervous system . Additionally, L-2,4-diaminobutyric acid has been observed to exhibit antitumor activity in vivo and in vitro .
Safety and Hazards
将来の方向性
L-2,4-Diaminobutyric acid exhibits antitumor activity in vivo and in vitro, making it a potential candidate for future cancer research . It is also a promising but insufficiently examined representative of the molecule class of compatible solutes, which are potential components in healthcare and cosmetic products .
特性
IUPAC Name |
(2S)-2,4-diaminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2,4-diaminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-2,4-diaminobutyric acid | |
CAS RN |
1758-80-1 | |
| Record name | L-2,4-Diaminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-2,4-diaminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-2,4-diaminobutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-2,4-diaminobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





